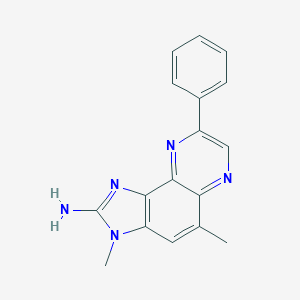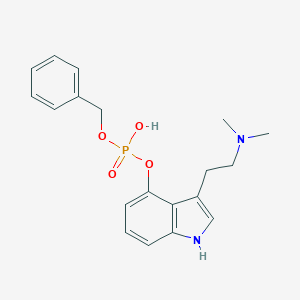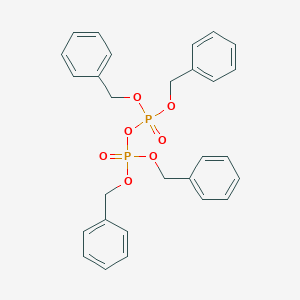
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that belongs to the class of cyclohexanones. It is also known as DMOC or 2,2-dimethyl-4-oxocyclohexane carbaldehyde. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of DMOC is not well understood. However, it has been suggested that DMOC may act as a nucleophile in various reactions. It can also undergo various chemical reactions such as reduction, oxidation, and condensation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DMOC. However, some studies have suggested that DMOC may have potential antibacterial and antifungal properties. It has also been suggested that DMOC may have potential as a flavoring agent.
実験室実験の利点と制限
DMOC has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. DMOC is also stable under normal laboratory conditions. However, DMOC has some limitations such as its potential toxicity and limited solubility in some solvents.
将来の方向性
There are several future directions for research on DMOC. One potential area of research is the development of new synthetic methods for DMOC. Another potential area of research is the investigation of the potential antibacterial and antifungal properties of DMOC. Additionally, the potential use of DMOC as a flavoring agent in the food industry could be explored.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMOC can be achieved through several methods, and it has been used as a building block in the synthesis of various organic compounds. DMOC has potential antibacterial and antifungal properties and may have potential as a flavoring agent. Future research on DMOC could focus on the development of new synthetic methods and the investigation of its potential applications in various fields.
合成法
The synthesis of 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2,2-dimethyl-1,3-cyclohexanedione using potassium permanganate. The reaction yields DMOC as the major product.
科学的研究の応用
DMOC has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds. DMOC has also been used as a reagent in the synthesis of chiral compounds and as a precursor in the synthesis of various pharmaceuticals.
特性
CAS番号 |
141891-09-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2,2-dimethyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-8(11)4-3-7(9)6-10/h6-7H,3-5H2,1-2H3 |
InChIキー |
DBDYPHSPNUJMTB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CCC1C=O)C |
正規SMILES |
CC1(CC(=O)CCC1C=O)C |
同義語 |
Cyclohexanecarboxaldehyde, 2,2-dimethyl-4-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




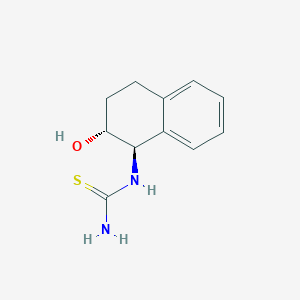
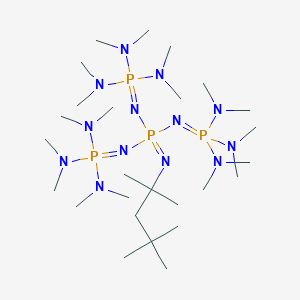

![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)


